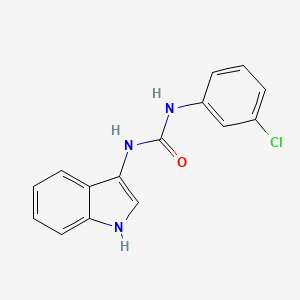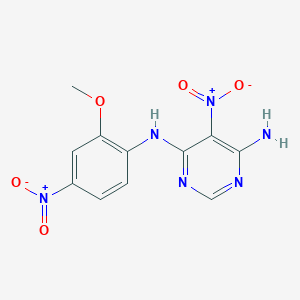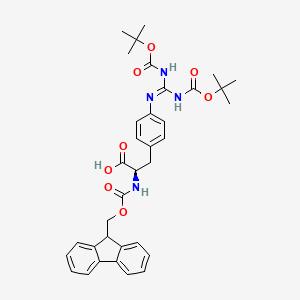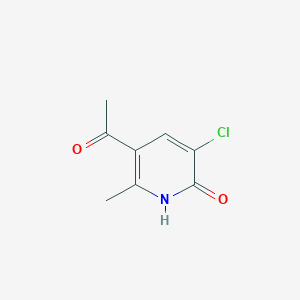![molecular formula C19H25N3O3 B2585005 N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide CAS No. 2200205-70-3](/img/structure/B2585005.png)
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide, commonly known as MP-10, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MP-10 is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that plays a critical role in pain perception, reward, and addiction.
作用机制
MP-10 acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is widely distributed throughout the central and peripheral nervous systems. Activation of the μ-opioid receptor by MP-10 leads to the inhibition of adenylyl cyclase activity, as well as the activation of potassium channels and inhibition of calcium channels, ultimately resulting in the modulation of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MP-10 are primarily mediated by its activation of the μ-opioid receptor. MP-10 has been shown to produce potent analgesia in a variety of animal models, as well as to induce reward and reinforcement in behavioral paradigms. Additionally, MP-10 has been shown to exhibit anti-inflammatory effects in vitro and in vivo, suggesting potential applications in the treatment of inflammatory pain conditions.
实验室实验的优点和局限性
One of the main advantages of MP-10 for lab experiments is its high potency and selectivity for the μ-opioid receptor, which allows for precise and specific modulation of this receptor in vitro and in vivo. Additionally, MP-10 is relatively stable and easy to synthesize, making it a convenient tool for research applications. However, one limitation of MP-10 is its potential for abuse and addiction, which must be carefully considered when using this compound in behavioral assays.
未来方向
There are several future directions for research on MP-10 and its potential applications. One area of interest is the development of novel μ-opioid receptor agonists with improved selectivity and reduced potential for abuse and addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying receptor activation and desensitization, as well as to investigate the potential therapeutic applications of MP-10 and related compounds in the treatment of pain and inflammation. Finally, the use of MP-10 and other μ-opioid receptor agonists in combination with other pharmacological agents may provide new insights into the complex interactions between the opioid system and other neurotransmitter systems in the brain.
合成方法
The synthesis of MP-10 involves several steps, including the condensation of 4-(2-methyl-3-oxo-2-propylpiperazin-1-yl)benzoic acid with propargylamine, followed by the coupling of the resulting intermediate with N-Boc-protected phenylalanine. The final deprotection step yields MP-10 in high yield and purity.
科学研究应用
MP-10 has been used extensively in scientific research to study the μ-opioid receptor and its role in pain perception, reward, and addiction. In particular, MP-10 has been used to investigate the structure-activity relationships of μ-opioid receptor agonists, as well as to elucidate the molecular mechanisms underlying receptor activation and desensitization.
属性
IUPAC Name |
N-[[4-(2-methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-4-10-19(3)18(25)20-11-12-22(19)17(24)15-8-6-14(7-9-15)13-21-16(23)5-2/h5-9H,2,4,10-13H2,1,3H3,(H,20,25)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMSMCDIBXSFAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)CNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2-Methyl-3-oxo-2-propylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-Fluorophenyl)-3-hydroxy-1-(2-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2584924.png)
![Ethyl 2-[6-(4-butylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2584925.png)
![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2584926.png)
![2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2584928.png)
![2-(4-Fluorophenyl)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2584930.png)

![((1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)(morpholino)methanone](/img/structure/B2584933.png)
![2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/no-structure.png)
![N-(4-chlorophenyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2584939.png)
![3-{2-[(2-Thienylcarbonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2584940.png)

![6-Methyl-4-[(3-methylphenyl)amino]quinoline-2-carboxylic acid](/img/structure/B2584943.png)